molecular formula C23H16ClF3N2O6S B2952973 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one CAS No. 338968-29-9

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

Cat. No.: B2952973
CAS No.: 338968-29-9
M. Wt: 540.89
InChI Key: GOOLPBWHLWGZGV-VAWYXSNFSA-N
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Description

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one is a useful research compound. Its molecular formula is C23H16ClF3N2O6S and its molecular weight is 540.89. The purity is usually 95%.
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Biological Activity

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one, often referred to as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H16ClF3N2O6S
  • Molecular Weight : 540.90 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, anticancer, and antiviral properties. The specific compound under examination has been evaluated for its efficacy against various pathogens and disease models.

Antibacterial Activity

Studies have shown that sulfonamide derivatives demonstrate moderate to strong antibacterial activity. For instance, compounds similar to the one have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit tumor growth in certain cancer cell lines. Mechanistic studies indicate that it could induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Antiviral Effects

In vitro studies have explored the compound's potential as an antiviral agent. Similar compounds have been reported to inhibit the replication of viruses such as the Yellow Fever Virus (YFV). The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can enhance antiviral efficacy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels.
  • Interaction with Biomolecules : Binding studies indicate that the compound may interact with serum albumin and other proteins, affecting its pharmacokinetics and bioavailability .

Research Findings and Case Studies

StudyFindings
Antibacterial Evaluation Demonstrated moderate activity against Salmonella typhi with an MIC of 32 µg/mL.
Anticancer Efficacy Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM.
Antiviral Activity Showed inhibition of YFV replication with an EC50 of 5 µM in cell-based assays.

Properties

IUPAC Name

(E)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O6S/c24-17-2-8-20(9-3-17)36(33,34)14-16-13-15(1-10-21(16)29(31)32)22(30)11-12-28-18-4-6-19(7-5-18)35-23(25,26)27/h1-13,28H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOLPBWHLWGZGV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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